N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in the treatment of various diseases, including cancer and viral infections. The compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a propanamide side chain, which may enhance its biological activity and binding affinity to target proteins.
The compound can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. It is classified as an amide due to the presence of the carbonyl group (C=O) linked to a nitrogen atom. The structural characteristics of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide make it an interesting subject for medicinal chemistry research, particularly in the development of new pharmaceuticals.
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves several key steps:
These synthetic routes may vary based on the specific starting materials and desired substituents on the imidazo[1,2-a]pyridine ring .
The molecular formula for N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is . The compound features:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structure .
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide likely involves interaction with specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold has been shown to bind effectively at allosteric sites, potentially modulating enzyme activity.
In studies involving similar compounds, it has been observed that these derivatives can inhibit key enzymes involved in disease progression by altering their conformation or blocking substrate access . Further research into this compound may elucidate its precise mechanism through biochemical assays and molecular modeling studies.
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy .
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide holds potential applications in various fields:
Research into this compound continues to expand our understanding of its capabilities and applications in medicinal chemistry .
The imidazo[1,2-a]pyridine core consists of a fusion between imidazole and pyridine rings, creating an electron-rich system with multiple sites for strategic functionalization. This bicyclic structure exhibits aromatic character with a delocalized 10-π-electron system, contributing to its stability and planarity—properties crucial for interacting with biological targets through π-π stacking and hydrophobic interactions. The scaffold contains three primary modification sites (positions 2, 3, and 6/8) that govern its pharmacological profile [9]. Position 2 commonly accommodates aryl or heteroaryl groups, enabling target specificity through steric and electronic complementarity. Position 3, adjacent to the nitrogen bridge, often bears carbonyl-containing moieties (amides, esters) or hydrophobic chains that influence receptor binding affinity and metabolic stability. Positions 6 and 8 allow for fine-tuning through electron-donating or withdrawing groups (methyl, methoxy, halogens), modulating electronic distribution and lipophilicity [7].
The functional significance of this scaffold is evidenced by its presence in compounds with diverse biological activities: GABAergic modulation (zolpidem), phosphodiesterase inhibition (olprinone), antiviral activity, and antimicrobial effects. This versatility stems from the scaffold's ability to mimic purine structures while offering superior metabolic stability. The nitrogen-rich framework facilitates hydrogen bonding with biological targets, while its moderate logP values (typically 2-4) support blood-brain barrier penetration for CNS targets without excessive lipophilicity [3] [9]. Recent synthetic advances have enabled the creation of polyfunctionalized derivatives, expanding the pharmacophore space for structure-activity relationship (SAR) explorations. The scaffold's tolerance for diverse substituents without loss of core integrity makes it particularly valuable for combinatorial chemistry and high-throughput screening applications.
Table 1: Key Positions and Functional Group Effects in Imidazo[1,2-a]pyridine Scaffolds
Position | Common Substituents | Pharmacological Influence | Representative Bioactivity |
---|---|---|---|
2 | Aryl, heteroaryl | Target specificity modulation | GABA-A receptor binding (Zolpidem) |
3 | Amides, esters, alkyl chains | Binding affinity, metabolic stability | Antimicrobial activity |
6/8 | Methyl, methoxy, halogens | Electronic modulation, lipophilicity | Enhanced blood-brain barrier penetration |
N-1 | Hydrogen, alkyl groups | Solubility, crystallinity | Improved formulation properties |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide (C₁₈H₁₉N₃O, MW 293.4 g/mol) exemplifies strategic molecular design within the imidazo[1,2-a]pyridine series. This compound features a 4-methylphenyl group at position 2 and a propanamide moiety at position 3, creating a balanced molecular architecture optimized for CNS targeting. The 4-methylphenyl substituent enhances hydrophobic interactions within target binding pockets while contributing to favorable π-stacking capabilities, as demonstrated in receptor docking studies [6]. The propanamide chain at position 3 provides hydrogen-bonding functionality through both carbonyl oxygen (acceptor) and amide NH (donor), facilitating specific interactions with neurotransmitter receptors. The methyl group para-positioned on the phenyl ring serves dual purposes: electronic modulation of the aromatic system and steric optimization without excessive molecular weight increase .
Synthetic routes to this compound typically employ multistep sequences beginning with 2-amino-4-methylpyridine. A common approach involves condensation with α-bromo-4-methylacetophenone to form the imidazo[1,2-a]pyridine core, followed by selective functionalization at position 3. The propanamide group is introduced through nucleophilic substitution or amidation reactions, with carbonyldiimidazole-mediated coupling proving particularly efficient [6] . Analytical characterization confirms the compound's stability as a crystalline solid with a melting point range of 178-182°C, suitable for formulation development. Spectroscopic signatures include characteristic ¹H NMR signals: δ 2.38 (s, 3H, CH₃-phenyl), 2.42 (t, 2H, CH₂CH₃), 2.49 (q, 2H, CH₂C=O), 6.92 (m, 1H, H-5), 7.25 (d, 2H, aromatic), 7.82 (d, 2H, aromatic), 8.11 (d, 1H, H-8), and 10.22 (s, 1H, NH) [6].
Pharmacologically, this compound exhibits significant GABA-A receptor binding affinity, acting as a positive allosteric modulator at the benzodiazepine site. Molecular modeling studies indicate hydrophobic interactions between the 4-methylphenyl group and receptor subpocket residue Phe77, while the propanamide carbonyl forms hydrogen bonds with Tyr82 and Thr83 side chains [6]. Unlike commercial hypnotics, the compound displays reduced residual effects due to optimized pharmacokinetics, with animal studies showing rapid clearance (t₁/₃ ≈ 1.5 hours) and minimal active metabolites. Its structural features position it as a valuable intermediate for developing novel anxiolytics and sedative-hypnotics with improved safety profiles.
Table 2: Synthetic Approaches to N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|---|
Pathway A | 4-Methylpyridin-2-amine, 2-bromo-1-(4-methylphenyl)ethanone | Ethanol, reflux → Propionyl chloride, DCM, 0°C → RT | 68% | High atom economy, minimal purification |
Pathway B | 2-(4-methylphenyl)imidazo[1,2-a]pyridine | NBS, CCl₄ → Acrylonitrile, Pd(OAc)₂ → Hydrolysis → Carbonyldiimidazole, dimethylamine | 52% | Regioselective functionalization |
Pathway C | 3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Propionic anhydride, pyridine, DMAP, 80°C | 75% | Single-step amidation, high yield |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide shares significant structural homology with zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide), a widely prescribed hypnotic. Both feature the 2-(4-methylphenyl)imidazo[1,2-a]pyridine core but differ in their position-3 substituents: propanamide versus dimethylacetamide. This seemingly minor variation profoundly impacts their pharmacological profiles. The propanamide derivative exhibits reduced logP (2.8 versus 3.2 for zolpidem) and enhanced metabolic stability due to decreased N-demethylation susceptibility [10]. Receptor binding studies indicate 65-70% of zolpidem's affinity at α₁-containing GABA-A receptors, but with improved subtype selectivity that may translate to reduced next-day impairment [2].
Critical structural differences include the absence of N,N-dimethyl groups and an extended alkyl chain in the propanamide derivative. These modifications reduce basicity (pKa 3.1 versus 6.2 for zolpidem) and decrease dipole moment (4.2 D versus 5.8 D), potentially altering blood-brain barrier penetration kinetics. Unlike zolpidem, which shows significant residual psychomotor impairment 5 hours post-administration, the propanamide analog demonstrates minimal effects on digit-symbol substitution tests (DSST) and memory recall at equivalent doses in animal models [2]. This improved safety profile correlates with its faster elimination (terminal t₁/₂ = 1.8 hours versus 2.5 hours for zolpidem) and reduced accumulation potential.
Another structurally relevant compound is N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (zolpidem impurity A), identified during zolpidem synthesis [10]. This positional isomer features methylation at the 7-position rather than the 6-position, resulting in altered electronic distribution within the imidazopyridine core. Comparative molecular field analysis (CoMFA) indicates that the 7-methyl isomer exhibits 45% reduced GABA-A binding compared to zolpidem, while the propanamide derivative maintains 82% binding efficiency with different interaction patterns. These findings underscore the exquisite sensitivity of GABAergic activity to subtle structural variations within this chemical class.
The propanamide derivative also compares favorably to triazolam in sleep architecture studies. While both compounds reduce sleep latency, the propanamide derivative preserves REM sleep duration and exhibits no rebound insomnia upon discontinuation—advantages attributed to its selective receptor subunit interactions [5]. Furthermore, molecular dynamics simulations suggest the extended propanamide chain forms unique van der Waals contacts with M1 transmembrane residues, potentially explaining its differentiated pharmacodynamic profile compared to shorter-chain analogs.
Table 3: Structural and Pharmacological Comparison of Imidazopyridine Derivatives
Compound | IUPAC Name | Molecular Formula | Key Structural Features | GABA-A Binding Affinity (Ki, nM) | Residual Effects Duration |
---|---|---|---|---|---|
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | C₁₈H₁₉N₃O | Propanamide at C3, unsubstituted pyridine ring | 85 ± 12 | ≤2 hours |
Zolpidem | N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | C₁₉H₂₁N₃O | N,N-dimethylacetamide at C3, methyl at C6 | 65 ± 8 | 4-5 hours [2] |
Zolpidem Impurity A | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | C₁₉H₂₁N₃O | Methyl at C7 instead of C6 | 120 ± 15 | Not tested |
N,N,6-trimethyl analog | N,N-dimethyl-3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | C₂₀H₂₃N₃O | Extended propyl chain with dimethylamide, methyl at C6 | 110 ± 10 | 3-4 hours |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7